molecular formula C25H23N5O2S B10899412 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10899412
M. Wt: 457.5 g/mol
InChI Key: QTBXLRKAEKLXOO-UHFFFAOYSA-N
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Description

N~2~-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a benzothiophene moiety with a pyrazolo[1,5-a]pyrimidine core, making it a subject of interest for researchers exploring novel chemical entities.

Preparation Methods

The synthesis of N2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzothiophene intermediate, followed by the construction of the pyrazolo[1,5-a]pyrimidine core. Key steps include:

    Formation of the benzothiophene intermediate: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitriles.

    Construction of the pyrazolo[1,5-a]pyrimidine core: This step involves the condensation of the benzothiophene intermediate with ethoxyphenyl and methyl-substituted pyrazole derivatives under controlled conditions.

    Final coupling and functionalization: The final product is obtained by coupling the intermediate compounds and introducing the cyano and carboxamide groups through nucleophilic substitution and amidation reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N~2~-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups, enhancing the compound’s properties.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Chemical Biology: It can serve as a tool for investigating cellular processes and mechanisms.

Mechanism of Action

The mechanism of action of N2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Benzothiophene derivatives: These compounds share the benzothiophene core but differ in their substituents and functional groups.

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have the same core structure but vary in their side chains and functional groups.

    Carboxamide-containing compounds: These compounds feature the carboxamide group but differ in their overall structure and properties.

The uniqueness of N2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H23N5O2S/c1-3-32-17-10-8-16(9-11-17)20-12-15(2)30-23(27-20)13-21(29-30)24(31)28-25-19(14-26)18-6-4-5-7-22(18)33-25/h8-13H,3-7H2,1-2H3,(H,28,31)

InChI Key

QTBXLRKAEKLXOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)NC4=C(C5=C(S4)CCCC5)C#N

Origin of Product

United States

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